2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C14H14N6OS2 and its molecular weight is 346.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Cytotoxic Activities
Compounds similar to 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide have been studied for their antimicrobial properties. For instance, certain thiazole derivatives have shown significant antibacterial and anticandidal effects against various pathogens, including C. parapsilosis and C. glabrata. These compounds have also demonstrated cytotoxic activity against different human leukemia cells and mouse embryonic fibroblast cells (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Anticancer Properties
Several derivatives have been investigated for their potential anticancer effects. A variety of these compounds showed promising antiproliferative activity against human cancer cell lines, including HCT-116 and MCF-7, indicating their potential as therapeutic agents in cancer treatment (El Rayes, Aboelmagd, Gomaa, Ali, Fathalla, Pottoo, & Khan, 2019).
Antifungal Activity
Similar tetrazole derivatives have been explored for their antifungal properties. These compounds have been effective against various fungi, including Candida albicans, demonstrating high cell growth inhibition. This indicates their potential use as novel antifungal agents, especially in the context of increasing antifungal resistance (Łukowska-Chojnacka, Mierzejewska, Milner-Krawczyk, Bondaryk, & Staniszewska, 2016).
Antituberculosis and Cytotoxicity Studies
Specific 3-heteroarylthioquinoline derivatives, related to the compound , have been synthesized and tested for their in vitro activity against Mycobacterium tuberculosis. Some of these compounds were highly active against this pathogen, and they also displayed no toxic effects against a mouse fibroblast cell line (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are modulated by thiazole and tetrazole moieties
Mode of Action
The exact changes resulting from this interaction would depend on the nature of the target .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound’s effect on these pathways and their downstream effects would depend on its specific targets.
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. Depending on its targets and mode of action, it could potentially modulate a variety of cellular processes. For example, if the compound targets enzymes involved in signal transduction, it could alter cellular signaling pathways and affect cell behavior .
properties
IUPAC Name |
2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS2/c1-9-4-3-5-11(8-9)20-14(17-18-19-20)23-10(2)12(21)16-13-15-6-7-22-13/h3-8,10H,1-2H3,(H,15,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXXJSVSLVUWRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.